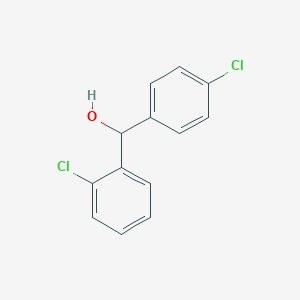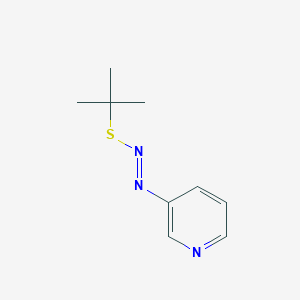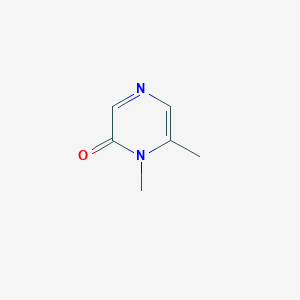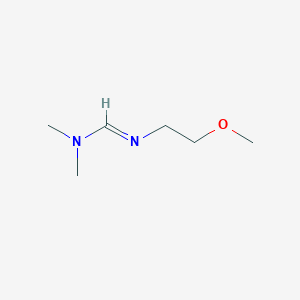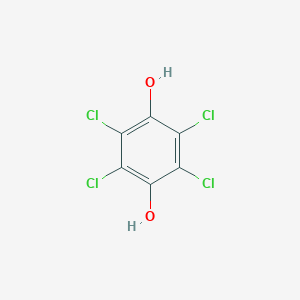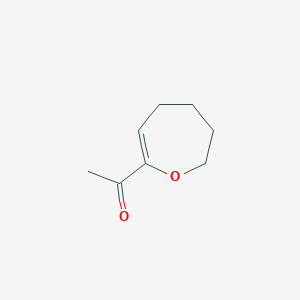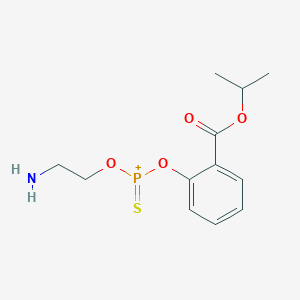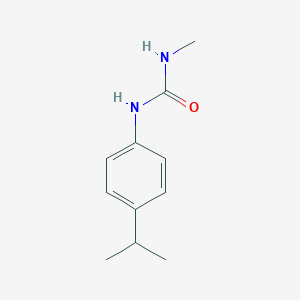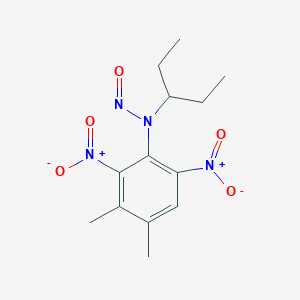
N-亚硝基二甲林
描述
N-Nitrosopendimethalin is a chemical compound that belongs to the class of nitrosamines. It is a colorless liquid that is soluble in water and is used as a herbicide in agriculture . This chemical is commonly used to control weeds in potato crops, as well as in other vegetable crops such as tomatoes, peppers, and eggplants .
Synthesis Analysis
The synthesis of N-Nitrosopendimethalin involves a di-nitration reaction using only nitric acid in continuous flow . This process has been scaled up for a production capacity of 50 kg/day using a pinched tube reactor .Molecular Structure Analysis
The molecular formula of N-Nitrosopendimethalin is C13H18N4O5 . Its molecular weight is 310.31 g/mol . The IUPAC name for this compound is N-(3,4-dimethyl-2,6-dinitrophenyl)-N-pentan-3-ylnitrous amide .Physical And Chemical Properties Analysis
N-Nitrosopendimethalin has a boiling point of 504.0±50.0 °C and a density of 1.32±0.1 g/cm3 . It is not classified as a hazardous compound .科学研究应用
Specific Scientific Field
This application falls under the field of Environmental Science and Pollution Research .
Summary of the Application
Nitrification inhibitors (NIs) are considered an effective strategy for reducing nitrification rate and related environmental nitrogen (N) loss . N-Nitrosopendimethalin is one of the chemical NIs used in this context .
Methods of Application or Experimental Procedures
An aerobic 15N microcosmic incubation experiment was conducted to compare the effects of a biological NI (methyl 3- (4-hydroxyphenyl) propionate, MHPP) with three chemical NIs, 2-chloro-6- (trichloromethyl) pyridine (nitrapyrin), dicyandiamide (DCD), and 3,4-dimethylpyrazole phosphate (DMPP) on gross N mineralization and nitrification rate and the relative importance of nitrification and denitrification in N2O emission in a calcareous soil .
Results or Outcomes
The results showed that DMPP significantly inhibited the gross N mineralization rate, whereas DCD, nitrapyrin, and MHPP only numerically inhibited it . Gross N nitrification rates were inhibited by 9.48% in the DCD treatment to 51.5% in the nitrapyrin treatment . Chemical NIs primarily affected the amoA gene abundance of ammonia-oxidizing bacteria (AOB), whereas biological NIs affected the amoA gene abundance of ammonia-oxidizing archaea (AOA) and AOB .
Application 2: Nanotechnology in Various Fields
Specific Scientific Field
This application falls under the field of Nanotechnology .
Summary of the Application
Nanotechnology-enabled products have found applications in many sectors. These include transportation, materials, energy, electronics, medicine, agriculture and environmental science, and consumer and household products . Products resulting from the application of nanotechnology can be categorized as nanomaterials (such as nanoparticles, nanocomposites, nanotubes etc.), nanotools being nanoscale parts of larger equipment (such as scanning probe microscopes or other equipment with nanoscale parts), and nanodevices (such as nanosensors) .
Methods of Application or Experimental Procedures
The methods of application or experimental procedures vary widely depending on the specific application. For example, nanosensors might be used for detecting specific molecules in a sample, while nanomaterials might be incorporated into products to enhance their properties .
Results or Outcomes
The results or outcomes also vary widely. For example, nanosensors can provide highly sensitive and specific detection of target molecules, while nanomaterials can enhance the properties of products in which they are incorporated .
Application 3: Metal Oxide Nanoparticles in Nanotechnology
Specific Scientific Field
This application falls under the field of Nanotechnology .
Summary of the Application
Metal oxide nanoparticles are important technological materials. They have found applications in various fields such as materials chemistry, medicine, agriculture, information technology, biomedical, optical, electronics, catalysis, environment, energy, and sense . They are used in gas sensors for environmental gases including CO2, O2, O3, and NH3; highly toxic gases including CO, H2S, and NO2; combustible gases such as CH4, H2, and liquefied petroleum gas; and volatile organic compounds gases .
Methods of Application or Experimental Procedures
The methods of application or experimental procedures vary widely depending on the specific application. For example, gas sensors might be used for detecting specific molecules in a sample, while metal oxide nanoparticles might be incorporated into products to enhance their properties .
Results or Outcomes
The results or outcomes also vary widely. For example, gas sensors can provide highly sensitive and specific detection of target molecules, while metal oxide nanoparticles can enhance the properties of products in which they are incorporated .
Application 4: Nanoparticles in Biology and Medicine
Specific Scientific Field
This application falls under the field of Biology and Medicine .
Summary of the Application
Nanoparticles have found various applications in biology and medicine. These include fluorescent biological labels, drug and gene delivery, bio detection of pathogens, detection of proteins, probing of DNA structure, tissue engineering, and tumour destruction via heating (hyperthermia) .
Methods of Application or Experimental Procedures
The methods of application or experimental procedures vary widely depending on the specific application. For example, fluorescent biological labels might be used for marking specific cells or tissues, while drug and gene delivery might involve the use of nanoparticles as carriers .
Results or Outcomes
The results or outcomes also vary widely. For example, fluorescent biological labels can provide highly specific marking of cells or tissues, while drug and gene delivery can enhance the efficiency and specificity of therapeutic interventions .
安全和危害
N-Nitrosopendimethalin is a highly toxic chemical that can cause harm to humans and animals if ingested or inhaled . It is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is probably carcinogenic to humans . Exposure to this chemical has been linked to an increased risk of cancer, particularly bladder cancer .
属性
IUPAC Name |
N-(3,4-dimethyl-2,6-dinitrophenyl)-N-pentan-3-ylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O5/c1-5-10(6-2)15(14-18)13-11(16(19)20)7-8(3)9(4)12(13)17(21)22/h7,10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHBNYMMGYGFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N(C1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-])N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301022078 | |
| Record name | Nitroso-pendimethalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301022078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Nitrosopendimethalin | |
CAS RN |
68897-50-7 | |
| Record name | Nitroso-pendimethalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301022078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-nitroso-(1-ethylpropyl)-2,6-dinitro-3,4-xylidene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


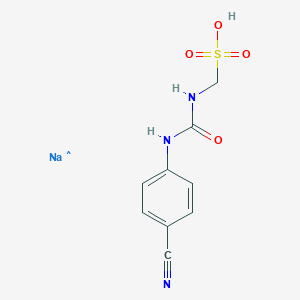

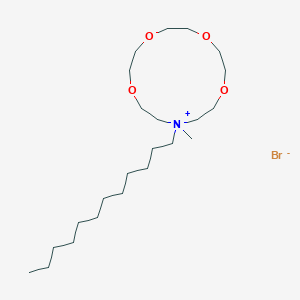
![1,2-Benzenediol, 4-fluoro-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]-(9CI)](/img/structure/B164969.png)
![Pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B164971.png)
